Cas no 2231675-15-1 (1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 1-(benzenesulfonyl)-7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
- 1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine
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- MDL: MFCD30721299
- Inchi: 1S/C14H11ClN2O2S/c1-10-9-13-14(12(15)7-8-16-13)17(10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3
- InChI Key: DSPZYTKDSNAGFK-UHFFFAOYSA-N
- SMILES: C12C=C(C)N(S(C3=CC=CC=C3)(=O)=O)C1=C(Cl)C=CN=2
1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96142-100.0mg |
1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine |
2231675-15-1 | 95% | 100.0mg |
¥2559.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96142-250.0mg |
1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine |
2231675-15-1 | 95% | 250.0mg |
¥4095.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96142-500.0mg |
1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine |
2231675-15-1 | 95% | 500.0mg |
¥6826.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96142-1.0g |
1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine |
2231675-15-1 | 95% | 1.0g |
¥10235.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96142-100mg |
1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine |
2231675-15-1 | 95% | 100mg |
¥2559.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96142-250mg |
1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine |
2231675-15-1 | 95% | 250mg |
¥4095.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96142-500mg |
1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine |
2231675-15-1 | 95% | 500mg |
¥6826.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96142-1g |
1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine |
2231675-15-1 | 95% | 1g |
¥10235.0 | 2024-04-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1541398-100mg |
7-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine |
2231675-15-1 | 98% | 100mg |
¥8184 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1541398-250mg |
7-Chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine |
2231675-15-1 | 98% | 250mg |
¥12288 | 2023-04-14 |
1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine Suppliers
1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine
1-(Benzenesulfonyl)-7-Chloro-2-Methyl-Pyrrolo[3,2-b]Pyridine: A Comprehensive Overview
The compound with CAS No 2231675-15-1, known as 1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine, has garnered significant attention in the field of organic chemistry and pharmacology. This molecule is a derivative of pyrrolopyridine, a heterocyclic structure that has been extensively studied for its potential applications in drug discovery. The benzenesulfonyl group attached to the pyrrolopyridine framework introduces unique electronic and steric properties, making it a valuable compound for further exploration.
Recent studies have highlighted the importance of pyrrolopyridine derivatives in medicinal chemistry. The 7-chloro and 2-methyl substituents in this compound play a crucial role in modulating its physicochemical properties. For instance, the chlorine atom at position 7 enhances the molecule's lipophilicity, which is essential for improving bioavailability. Meanwhile, the methyl group at position 2 contributes to the overall stability of the molecule and influences its interaction with biological targets.
One of the most promising applications of 1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine lies in its potential as a kinase inhibitor. Kinases are enzymes that play a pivotal role in various cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Research has shown that this compound exhibits potent inhibitory activity against several kinases, making it a strong candidate for further preclinical studies.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the benzenesulfonyl group is typically achieved through a nucleophilic aromatic substitution reaction, while the chlorination and methylation steps are carried out under specific conditions to ensure high yields and purity. These synthetic strategies have been optimized based on recent advancements in organic chemistry, ensuring that the compound can be produced efficiently on a larger scale.
In terms of pharmacokinetics, 1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine demonstrates favorable properties such as good absorption and moderate clearance rates. These characteristics are critical for developing drugs that can achieve therapeutic concentrations in vivo. Additionally, preliminary toxicity studies have indicated that this compound has a relatively low toxicity profile, which further supports its potential as a therapeutic agent.
Recent research has also explored the ability of this compound to modulate other biological targets beyond kinases. For example, studies have shown that it can inhibit certain proteases and phosphatases, suggesting its versatility in targeting multiple pathways involved in disease progression. This broad spectrum of activity makes it an attractive candidate for drug repurposing efforts.
The structural flexibility of 1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine allows for further modifications to enhance its therapeutic potential. Researchers are currently investigating the effects of introducing additional substituents or altering existing ones to improve potency, selectivity, and pharmacokinetic properties. These efforts are expected to yield new analogs with enhanced efficacy against various disease states.
In conclusion, 1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with its promising biological activities and favorable pharmacokinetic properties, positions it as a valuable tool for drug discovery. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in the development of novel therapeutics.
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